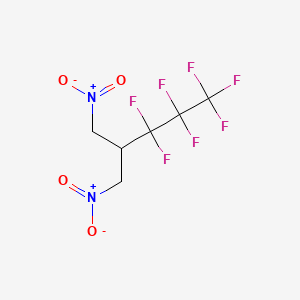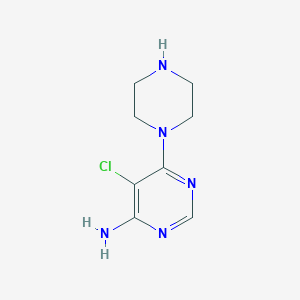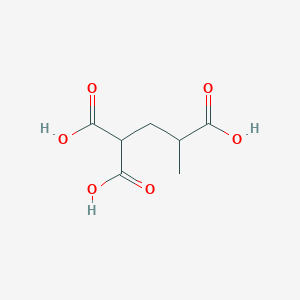
Butane-1,1,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,1,3-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone. This compound is a type of tricarboxylic acid, which is known for its multiple carboxyl groups that contribute to its unique chemical properties. It is a solid, typically found in a crystalline form, and is soluble in water and various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butane-1,1,3-tricarboxylic acid can be achieved through several methods. One common approach involves the oxidation of hydrocarbons such as benzene, propylene, or isobutylene to form this compound. This process typically requires the use of strong oxidizing agents and controlled reaction conditions to ensure the complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, this compound is often produced through the partial oxidation of butane. This method involves the use of catalysts and high temperatures to facilitate the oxidation process. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Butane-1,1,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other carboxylic acids or derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms of the compound.
Substitution: The carboxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Butane-1,1,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which butane-1,1,3-tricarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, the compound may participate in metabolic pathways, acting as a substrate or inhibitor for specific enzymes .
Comparaison Avec Des Composés Similaires
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness: Butane-1,1,3-tricarboxylic acid is unique due to its specific arrangement of carboxyl groups on the butane backbone. This structural feature imparts distinct chemical properties and reactivity compared to other tricarboxylic acids. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
4435-47-6 |
|---|---|
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
butane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
GRFZNXQGHSUMLB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


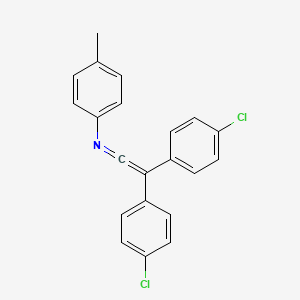
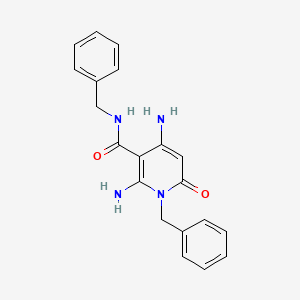
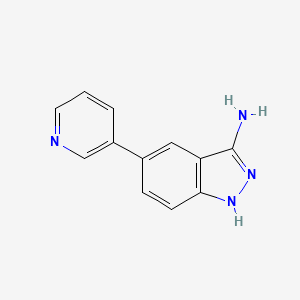

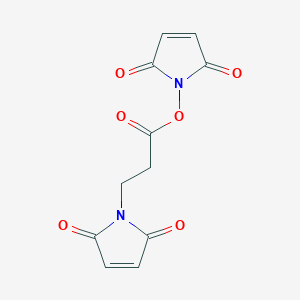
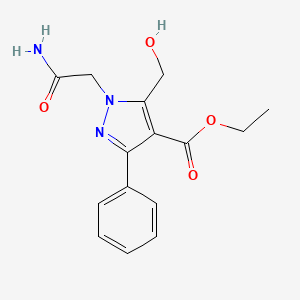
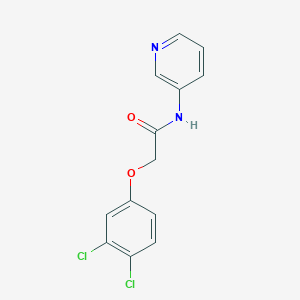

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
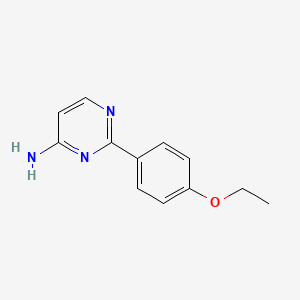
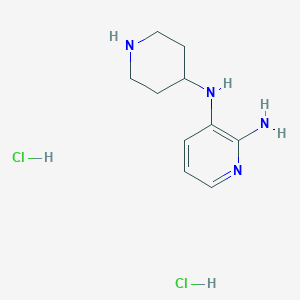
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
